molecular formula C12H15N B1391869 2-(2-Cyclohexenyl)-4-methylpyridine CAS No. 1187168-47-3

2-(2-Cyclohexenyl)-4-methylpyridine

Cat. No. B1391869
M. Wt: 173.25 g/mol
InChI Key: AOAGBWFKRQVCIR-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester, an amine, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Fluorescent Labeling in Biochemistry

One of the applications of compounds similar to 2-(2-Cyclohexenyl)-4-methylpyridine is in fluorescent labeling. Nakaya et al. (1996) described the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine, highlighting their potential in bioanalytical applications (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Electroluminescent Properties in Material Science

In the field of material science, compounds similar to 2-(2-Cyclohexenyl)-4-methylpyridine have been studied for their electroluminescent properties. Ionkin, Marshall, and Wang (2005) synthesized a series of mono-cyclometalated Pt(II) complexes using 2-methylpyridines, exploring their potential in electroluminescent applications (Ionkin, Marshall, & Wang, 2005).

Corrosion Inhibition in Industrial Applications

2-Amino-4-methylpyridine, a compound structurally related to 2-(2-Cyclohexenyl)-4-methylpyridine, has been investigated for its application in corrosion inhibition. Mert, Yüce, Kardaş, and Yazıcı (2014) studied its effect on the corrosion behavior of mild steel, indicating its utility in industrial corrosion protection (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Photophysical Studies in Chemistry

Compounds with structural similarities to 2-(2-Cyclohexenyl)-4-methylpyridine have been examined for their photophysical properties. Baba, Ensley, and Schmehl (1995) reported on the redox and photophysical properties of bis(bipyridine)-bridged bimetallic complexes, contributing to our understanding of light-induced processes in chemistry (Baba, Ensley, & Schmehl, 1995).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-(2-Cyclohexenyl)-4-methylpyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good places to start.


properties

IUPAC Name

2-cyclohex-2-en-1-yl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAGBWFKRQVCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282912
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexenyl)-4-methylpyridine

CAS RN

1187168-47-3
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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